molecular formula C19H19N5O2S2 B12455076 N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide

N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide

Cat. No.: B12455076
M. Wt: 413.5 g/mol
InChI Key: YMNHYFSGGDCVJA-UHFFFAOYSA-N
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Description

1-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylthiourea is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a sulfonamide group, and a thiourea moiety

Preparation Methods

The synthesis of 1-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylthiourea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2,6-dimethylpyrimidin-4-ylamine: This intermediate is synthesized through the reaction of 2,6-dimethylpyrimidine with ammonia under specific conditions.

    Formation of the sulfonamide intermediate: The 2,6-dimethylpyrimidin-4-ylamine is then reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate.

    Coupling with phenylthiourea: Finally, the sulfonamide intermediate is coupled with phenylthiourea under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced thiourea derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylthiourea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylthiourea can be compared with other similar compounds, such as:

The uniqueness of 1-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

1-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylthiourea

InChI

InChI=1S/C19H19N5O2S2/c1-13-12-18(21-14(2)20-13)24-28(25,26)17-10-8-16(9-11-17)23-19(27)22-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,24)(H2,22,23,27)

InChI Key

YMNHYFSGGDCVJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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